5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
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Overview
Description
5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various substituents
Preparation Methods
The synthesis of 5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under specific conditions.
Introduction of Substituents: The substituents, such as the 2-oxo-2-phenylethyl and 2-phenylethyl groups, are introduced through various reactions, including alkylation and acylation.
Final Modifications: The final compound is obtained after purification and characterization.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can be compared with other thienopyrimidine derivatives. Similar compounds include:
Thieno[2,3-d]pyrimidine-2,4-dione: Lacks the specific substituents present in the target compound.
1-(2-oxo-2-phenylethyl)-3-(2-phenylethyl)-thieno[2,3-d]pyrimidine-2,4-dione: Similar structure but different substituents.
5,6-dimethyl-thieno[2,3-d]pyrimidine-2,4-dione: Lacks the phenylethyl groups.
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N2O3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
5,6-dimethyl-1-phenacyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H22N2O3S/c1-16-17(2)30-23-21(16)22(28)25(14-13-18-9-5-3-6-10-18)24(29)26(23)15-20(27)19-11-7-4-8-12-19/h3-12H,13-15H2,1-2H3 |
InChI Key |
RUQPHZFIUOAECV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)C3=CC=CC=C3)CCC4=CC=CC=C4)C |
Origin of Product |
United States |
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